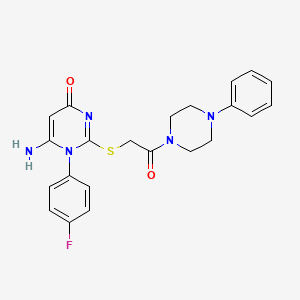

6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one

Description

The compound 6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring three key structural motifs:

4-Fluorophenyl group at position 1, contributing to metabolic stability and lipophilicity.

Thioether side chain at position 2, linked to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, which enhances receptor binding via aromatic and hydrogen-bonding interactions.

The 4-phenylpiperazinyl moiety is a common feature in bioactive molecules, often associated with CNS activity and kinase inhibition .

Properties

IUPAC Name |

6-amino-1-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2S/c23-16-6-8-18(9-7-16)28-19(24)14-20(29)25-22(28)31-15-21(30)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13,15,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOZRSWEQDMSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-amino-1-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a fluorophenyl group, piperazine moiety, and a pyrimidine core are essential for its interaction with biological targets.

Chemical Formula: CHFNOS

Molecular Weight: 397.48 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties and mechanism of action. Below are key findings from various research efforts:

Anticancer Activity

-

Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer) : IC = 26 µM

- HCT116 (colon cancer) : IC = 0.39 ± 0.06 µM

- MCF-7 (breast cancer) : IC = 0.46 ± 0.04 µM

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, leading to cell cycle arrest at the SubG1/G1 phase. It also shows inhibition of key kinases involved in cell proliferation.

- Comparative Efficacy : In comparative studies, the compound demonstrated superior efficacy compared to standard chemotherapeutic agents such as doxorubicin.

Targeted Mechanisms

The compound's mechanism involves:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a crucial role in pyrimidine biosynthesis, making it a target for anticancer therapies.

- Pro-differentiating Properties : The compound enhances differentiation in acute myelogenous leukemia (AML) models, indicating its potential as a therapeutic agent in hematological malignancies.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Apoptosis induction |

| HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| MCF-7 | 0.46 ± 0.04 | Cell cycle arrest |

Case Study 1: In Vivo Efficacy in AML Models

A recent study evaluated the in vivo efficacy of the compound using xenograft mouse models of AML. Results indicated a marked reduction in tumor size and improved survival rates among treated mice compared to controls.

Case Study 2: Combination Therapy

Research has also explored the effects of combining this compound with dipyridamole, which significantly enhanced its antileukemic activity, demonstrating potential for combination therapies in clinical settings.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their structural differences:

*Estimated based on analogs.

†Calculated from molecular formula C₁₅H₁₇FN₄O.

Key Research Findings

Role of the 4-Phenylpiperazinyl Group :

- Improves binding to G-protein-coupled receptors (GPCRs) compared to piperidinyl analogs .

- Increases molecular weight but enhances blood-brain barrier penetration .

Impact of Substituents at Position 1: 4-Fluorophenyl: Balances lipophilicity (logP ~3.2*) and metabolic resistance. 4-Methoxyphenyl (BI65863): Higher solubility (cLogP ~2.8) but prone to demethylation .

Amino Group at Position 6: Critical for hydrogen bonding with target enzymes (e.g., kinases or dehydrogenases) . Replacing it with methyl or trifluoromethyl () reduces polarity and may limit solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.